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molecular formula C9H9ClO3 B1530453 Methyl 5-chloro-2-hydroxy-4-methylbenzoate CAS No. 773134-18-2

Methyl 5-chloro-2-hydroxy-4-methylbenzoate

Cat. No. B1530453
M. Wt: 200.62 g/mol
InChI Key: RWTNNJDBVMWJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365551B2

Procedure details

To a solution of methyl 2-hydroxy-4-methylbenzoate (2 g, 12.04 mmol) in acetonitrile (30 mL) was added NCS (1.688 g, 12.64 mmol). The solution was stirred at 100° C. for 2 hours and then cooled. The solvent was removed in vacuo. The residue was redissolved in DCM (20 mL), washed with water (10 mL) and NaHCO3 solution (15 mL), dried over MgSO4 and the solvent removed in vacuo. Purification by column (Si, Isolute, 5% EtOAc/Cyclohexane) gave the title product as a solid (2.42 g, 100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.688 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1C(=O)N([Cl:20])C(=O)C1>C(#N)C>[Cl:20][C:9]1[C:10]([CH3:12])=[CH:11][C:2]([OH:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
1.688 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM (20 mL)
WASH
Type
WASH
Details
washed with water (10 mL) and NaHCO3 solution (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column (Si, Isolute, 5% EtOAc/Cyclohexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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